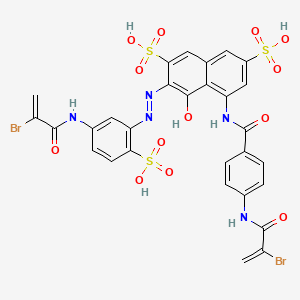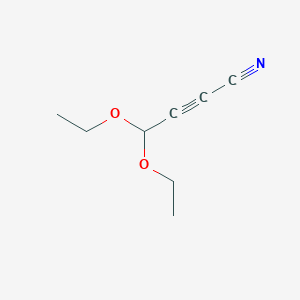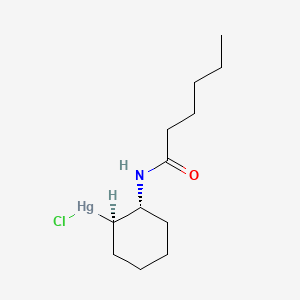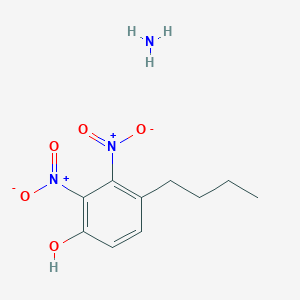
4-Butyl-2,3-dinitrophenol--ammonia (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-2,3-dinitrophenol–ammonia (1/1) is a chemical compound that belongs to the dinitrophenol family. This compound is known for its applications in various fields, including agriculture, industry, and scientific research. It is a crystalline solid that is not readily soluble in water and has a distinctive orange color .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,3-dinitrophenol–ammonia (1/1) typically involves the nitration of butylphenol. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves the careful addition of butylphenol to the nitrating mixture, followed by controlled temperature conditions to ensure the formation of the dinitrophenol derivative .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable purification methods to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyl-2,3-dinitrophenol–ammonia (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Butyl-2,3-dinitrophenol–ammonia (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a polymerization inhibitor.
Biology: Studied for its effects on cellular respiration and metabolic processes.
Medicine: Investigated for its potential use in drug development and as a metabolic stimulant.
Industry: Utilized as a herbicide and insecticide, although its use is restricted in many countries due to its toxicity
Mécanisme D'action
The compound exerts its effects by acting as a protonophore, which means it can transport protons across biological membranes. This disrupts the proton gradient across the mitochondrial membrane, leading to the collapse of the proton motive force. As a result, the production of ATP is inhibited, affecting cellular energy metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Another dinitrophenol compound with similar protonophore activity.
Dinoseb: A closely related compound used as a herbicide and polymerization inhibitor
Uniqueness
4-Butyl-2,3-dinitrophenol–ammonia (1/1) is unique due to its specific butyl substitution, which affects its solubility, reactivity, and biological activity compared to other dinitrophenol derivatives .
Propriétés
Numéro CAS |
71750-45-3 |
|---|---|
Formule moléculaire |
C10H15N3O5 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
azane;4-butyl-2,3-dinitrophenol |
InChI |
InChI=1S/C10H12N2O5.H3N/c1-2-3-4-7-5-6-8(13)10(12(16)17)9(7)11(14)15;/h5-6,13H,2-4H2,1H3;1H3 |
Clé InChI |
MWNQUIQHHIGXNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-].N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


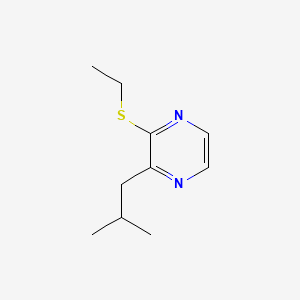
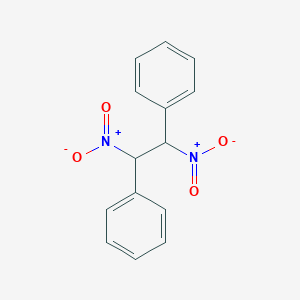
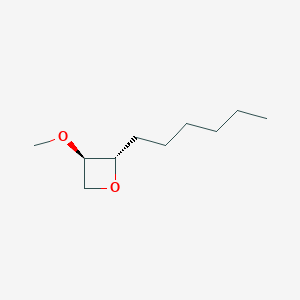
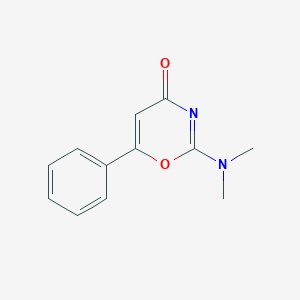
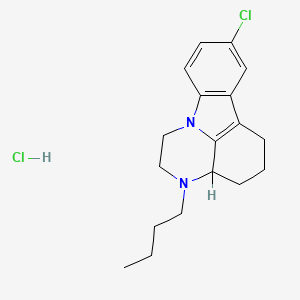
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
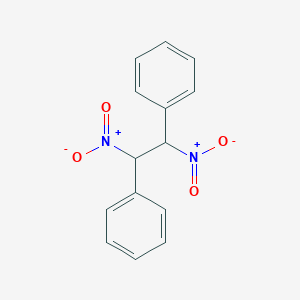
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)

![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
